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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033 Get Quote

A comprehensive analysis of the binding affinities and functional potencies of the selective NK2

receptor agonist GR 64349 and the endogenous tachykinin Substance P.

This guide provides a detailed comparison of the selectivity profiles of the synthetic peptide GR
64349 and the endogenous neuropeptide Substance P for the tachykinin receptors NK1, NK2,

and NK3. The information is intended for researchers, scientists, and drug development

professionals working in the field of pharmacology and neuroscience.

Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of

GR 64349 and Substance P at human recombinant tachykinin receptors. Data is compiled from

radioligand binding assays and various in vitro functional assays.

Table 1: Binding Affinity (pKi) of GR 64349 and Substance P at NK1 and NK2 Receptors

Compound NK1 Receptor (pKi) NK2 Receptor (pKi)
Selectivity (NK2 vs.
NK1)

GR 64349 <5[1][2] 7.77 ± 0.10[1][2] ~1,300-fold[3]

Substance P High Affinity Lower Affinity
~138-fold (for NK1

over NK2)[3]
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Note: A lower pKi value indicates weaker binding affinity. The selectivity of Substance P for NK1

over NK2 is well-established, though specific pKi values for both receptors from a single

comparative study were not detailed in the provided search results.

Table 2: Functional Potency (pEC50) of GR 64349 at NK1 and NK2 Receptors

Functional Assay
NK1 Receptor
(pEC50)

NK2 Receptor
(pEC50)

Selectivity (NK2 vs.
NK1)

IP-1 Accumulation 5.95 ± 0.80[1][3] 9.10 ± 0.16[1][3] ~1,400-fold[1][3]

Calcium Response 6.55 ± 0.16[1][3] 9.27 ± 0.26[1][3] ~500-fold[1][3]

Cyclic AMP Synthesis 7.71 ± 0.41[1][3] 10.66 ± 0.27[1][3] ~900-fold[1][3]

Note: A higher pEC50 value indicates greater potency.

GR 64349 demonstrates a remarkably high selectivity for the NK2 receptor over the NK1

receptor, with selectivity ratios ranging from approximately 500-fold to 1,400-fold depending on

the functional assay.[1][3] The compound is also reported to have over 300-fold selectivity for

NK2 receptors over NK3 receptors.[4][5] In contrast, Substance P is an endogenous ligand that

preferentially binds to and activates the NK1 receptor.[6][7][8] While it can interact with NK2

and NK3 receptors, it does so with significantly lower affinity.[9] The binding affinity of

Substance P for the NK2 receptor is reported to be reduced by a factor of 1700 compared to its

affinity for the NK1 receptor.[10]

Mandatory Visualization
The following diagrams illustrate the receptor selectivity profiles of GR 64349 and Substance P.
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Caption: Receptor selectivity of GR 64349.
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Caption: Receptor selectivity of Substance P.

Experimental Protocols
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The data presented in this guide were derived from studies employing the following

methodologies:

1. Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GR 64349 and Substance P for NK1 and

NK2 receptors.

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1

or NK2 receptors were used.[2]

NK1 Receptor Assay:

Radioligand: [3H]-septide was used as the radiolabeled ligand for the NK1 receptor.[1][2]

Procedure: Cell membranes expressing the NK1 receptor were incubated with a fixed

concentration of [3H]-septide and varying concentrations of the competing ligand (GR
64349 or Substance P). Non-specific binding was determined in the presence of a high

concentration of an unlabeled ligand. The amount of bound radioactivity was measured,

and displacement curves were generated to calculate the Ki value.

NK2 Receptor Assay:

Radioligand: [125I]-Neurokinin A (NKA) was used as the radiolabeled ligand for the NK2

receptor.[1][2]

Procedure: Similar to the NK1 assay, cell membranes expressing the NK2 receptor were

incubated with [125I]-NKA and competing ligands. The displacement of the radioligand

was measured to determine the Ki of the test compounds.

2. In Vitro Functional Assays

Objective: To measure the functional potency (EC50) and efficacy of GR 64349 and

Substance P as agonists at NK1 and NK2 receptors.

Cell Lines: CHO cells expressing human recombinant NK1 or NK2 receptors.[2]

Assays Performed:
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Inositol-1 Phosphate (IP-1) Accumulation: This assay measures the activation of the Gq

protein-coupled signaling pathway. Cells were stimulated with varying concentrations of

the agonists, and the accumulation of IP-1, a downstream product of phospholipase C

activation, was quantified using a commercially available kit.[1][3]

Intracellular Calcium Mobilization: Tachykinin receptor activation leads to an increase in

intracellular calcium levels. Cells were loaded with a calcium-sensitive fluorescent dye,

and the change in fluorescence upon agonist stimulation was measured to determine the

EC50.[1][3]

Cyclic AMP (cAMP) Synthesis: This assay assesses the coupling of the receptors to Gs or

Gi signaling pathways. A CRE-LUC reporter system was used to enhance the sensitivity of

the cAMP measurement. Cells were treated with the agonists, and the resulting change in

luciferase activity, indicative of cAMP levels, was quantified.[3]

3. Signaling Pathway

The activation of tachykinin receptors, which are G-protein coupled receptors (GPCRs),

initiates a cascade of intracellular signaling events. The primary pathway involves the activation

of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from intracellular stores, while

DAG activates protein kinase C. Tachykinin receptors can also couple to other G-proteins,

leading to the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.[8]
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Caption: Tachykinin receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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